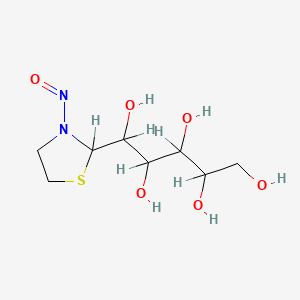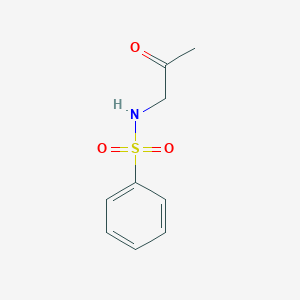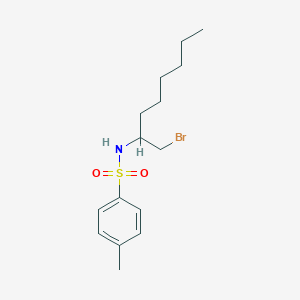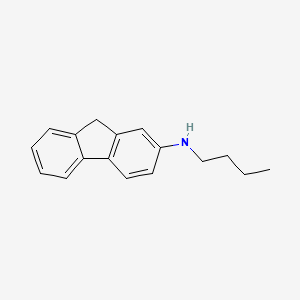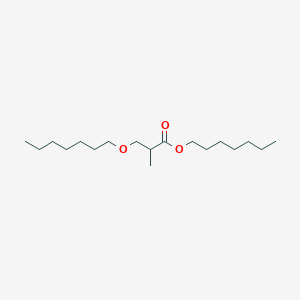
1,1'-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile is a unique organic compound characterized by its highly strained bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile typically involves the cycloaddition reactions of suitable precursors. One common method is the [2+2] cycloaddition of terminal alkenes with allenoates, which enables the rapid formation of cyclobutane derivatives under simple and robust reaction conditions . The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the strained bicyclic structure.
Industrial Production Methods
Industrial production of 1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as halides (e.g., NaBr) or alkylating agents (e.g., alkyl halides) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or alkylated cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for the preparation of cyclopropyl-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its high reactivity and stability.
Wirkmechanismus
The mechanism of action of 1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile involves its interaction with molecular targets through its highly strained bicyclic structure. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways. The nitrile groups can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Bi(cyclopropyl)-1-amine: A related compound with an amine group instead of nitrile groups.
1,1’-Dimethyl-1,1’-bi(cyclopropyl): A similar compound with methyl groups instead of nitrile groups.
Cyclopropyl ketones: Compounds with a cyclopropyl ring and a ketone functional group.
Uniqueness
1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile is unique due to its tetracarbonitrile functional groups, which provide distinct reactivity and potential applications compared to other cyclopropyl-containing compounds. The presence of multiple nitrile groups enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
91055-53-7 |
|---|---|
Molekularformel |
C10H6N4 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
3-cyclopropylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C10H6N4/c11-3-9(4-12)8(7-1-2-7)10(9,5-13)6-14/h7-8H,1-2H2 |
InChI-Schlüssel |
BEYASNPXTRCZSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2C(C2(C#N)C#N)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)

![5-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14355390.png)
![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)
![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
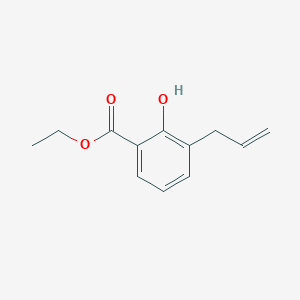
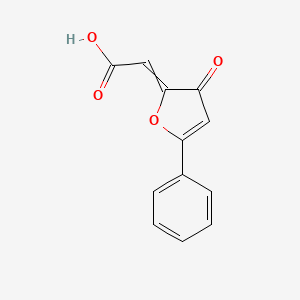
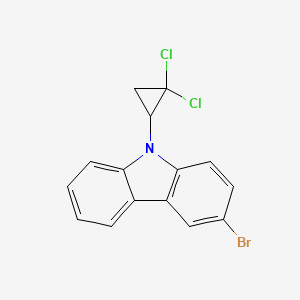
![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)
